molecular formula C19H15ClN4O2S B2653160 N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-46-4

N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No. B2653160
CAS RN: 958562-46-4
M. Wt: 398.87
InChI Key: SQZKUSDMHKXXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to the specified chemical have been synthesized and tested for their anticancer and antibacterial activities . For instance, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides exhibited significant in vitro anticancer activity, with specific compounds showing selective influence on non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Cytotoxicity and Anticancer Activity

Another study synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, showing considerable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Anticonvulsant Activity

The anticonvulsant activity of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides was explored, showing weak and moderate effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Antimicrobial and Mosquito Larvicidal Activity

Some compounds derived from quinazolinone scaffolds demonstrated antimicrobial and mosquito larvicidal activities , suggesting their potential in addressing infectious diseases and pest control (Rajanarendar et al., 2010).

Binding Mode and Enzyme Inhibition

Research on N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945) highlighted its potential as a thymidylate synthase inhibitor targeting tumor cells, showcasing the strategic application of these compounds in cancer therapy (Tochowicz et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 3-chlorobenzylamine with 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "Coupling agent", "Cyclization reagent" ], "Reaction": [ "Step 1: 3-chlorobenzylamine is reacted with 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours to overnight.", "Step 2: The resulting intermediate is purified by column chromatography to obtain the desired product.", "Step 3: The purified intermediate is subjected to a cyclization reaction using a suitable cyclization reagent such as trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl3). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at room temperature for several hours to overnight.", "Step 4: The final product is obtained by purification of the cyclization reaction mixture by column chromatography." ] }

CAS RN

958562-46-4

Product Name

N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.87

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C19H15ClN4O2S/c20-12-5-3-4-11(8-12)10-21-16(25)9-15-18(26)24-17(22-15)13-6-1-2-7-14(13)23-19(24)27/h1-8,15,22H,9-10H2,(H,21,25)

InChI Key

SQZKUSDMHKXXOP-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.